molecular formula C12H20O2 B13472726 1-Cyclopropyl-2-methyloctane-1,3-dione

1-Cyclopropyl-2-methyloctane-1,3-dione

Cat. No.: B13472726
M. Wt: 196.29 g/mol
InChI Key: TVMQNVQCWYURFY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyloctane-1,3-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopropyl group and a dione functional group, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-methyloctane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketone with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the cyclopropyl ketone, followed by the addition of the alkylating agent to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-methyloctane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione group to alcohols or alkanes.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Cyclopropyl-2-methyloctane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyloctane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl ketone: A simpler analog with a single cyclopropyl group.

    Cyclohexane-1,3-dione: A related compound with a six-membered ring structure.

    Cyclopentane-1,3-dione: Another analog with a five-membered ring.

Uniqueness

1-Cyclopropyl-2-methyloctane-1,3-dione is unique due to its specific combination of a cyclopropyl group and a dione functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-cyclopropyl-2-methyloctane-1,3-dione

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-11(13)9(2)12(14)10-7-8-10/h9-10H,3-8H2,1-2H3

InChI Key

TVMQNVQCWYURFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)C(=O)C1CC1

Origin of Product

United States

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